molecular formula C13H14N2O2 B2871629 1-Phenyl-5-propylpyrazole-3-carboxylic acid CAS No. 1071694-80-8

1-Phenyl-5-propylpyrazole-3-carboxylic acid

Cat. No. B2871629
CAS RN: 1071694-80-8
M. Wt: 230.267
InChI Key: YGABVIPGXJAASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-5-propylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-5-propylpyrazole-3-carboxylic acid consists of a pyrazole ring attached to a phenyl group and a propyl group . The carboxylic acid group is attached to the pyrazole ring .

Scientific Research Applications

Optoelectronic Applications

“1-Phenyl-5-propylpyrazole-3-carboxylic acid” derivatives are part of the polycarbazole family, which are nitrogen-containing aromatic heterocyclic conducting polymers. These compounds exhibit excellent optoelectronic properties , high charge carrier mobility, and morphological stability, making them suitable for use in nanodevices , rechargeable batteries , and electrochemical transistors . The electropolymerization of carbazole moieties leads to materials with lower bandgap energies and extended conjugation lengths, enhancing their optoelectronic efficiency.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including “1-Phenyl-5-propylpyrazole-3-carboxylic acid,” are synthesized using various methods, such as transition-metal catalysts and photoredox reactions. These derivatives serve as a core element in organic synthesis, acting as both directing and transforming groups. They are fundamental in the creation of small molecules with diverse agricultural and pharmaceutical activities .

Anticoagulant Drug Discovery

The derivatives of “1-Phenyl-5-propylpyrazole-3-carboxylic acid” have been identified as privileged fragments for the lead discovery of Factor XIa inhibitors . Factor XIa is a major target for anticoagulant drug discovery due to the reduced risk of bleeding associated with its inhibition. These derivatives offer a promising avenue for developing new anticoagulant drugs .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 1-Phenyl-5-propylpyrazole-3-carboxylic acid are not well-documented in the literature. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities. The exact targets and their roles for this specific compound remain to be elucidated .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, but specific information on this compound is currently unavailable .

properties

IUPAC Name

1-phenyl-5-propylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-6-11-9-12(13(16)17)14-15(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABVIPGXJAASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-propylpyrazole-3-carboxylic acid

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